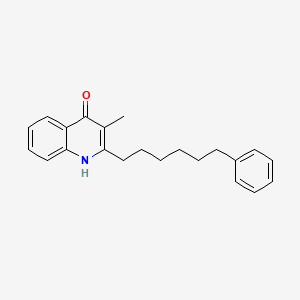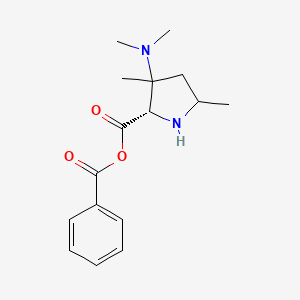![molecular formula C37H57P B15209370 Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine under inert conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are commonly used to deprotonate the phosphine, making it more nucleophilic.
Major Products
Oxidation: Phosphine oxides.
Substitution: Metal-phosphine complexes, which are crucial intermediates in various catalytic processes.
科学研究应用
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism by which Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky and electron-donating nature of the ligand enhances the reactivity of the metal center, facilitating various catalytic processes. The molecular targets include palladium, platinum, and other transition metals commonly used in catalysis .
相似化合物的比较
Similar Compounds
XPhos: Another bulky phosphine ligand used in similar catalytic processes.
BrettPhos: Known for its high reactivity in cross-coupling reactions.
SPhos: Utilized in palladium-catalyzed cross-coupling reactions.
Uniqueness
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its combination of steric bulk and strong electron-donating properties, which make it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity .
属性
分子式 |
C37H57P |
|---|---|
分子量 |
532.8 g/mol |
IUPAC 名称 |
dicyclohexyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C37H57P/c1-23(2)30-21-33(24(3)4)36(34(22-30)25(5)6)35-28(9)26(7)27(8)29(10)37(35)38(31-17-13-11-14-18-31)32-19-15-12-16-20-32/h21-25,31-32H,11-20H2,1-10H3 |
InChI 键 |
RAMSEMQGODGTCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C3CCCCC3)C4CCCCC4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
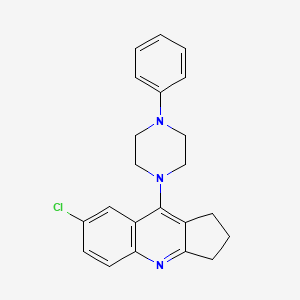
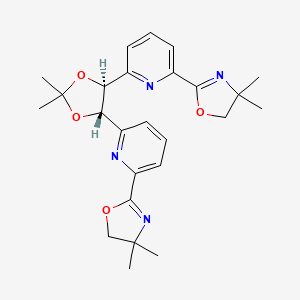
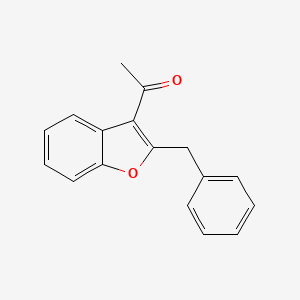

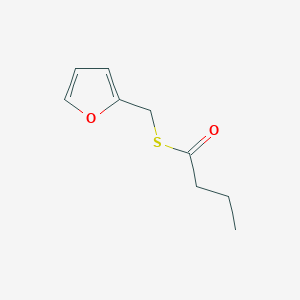
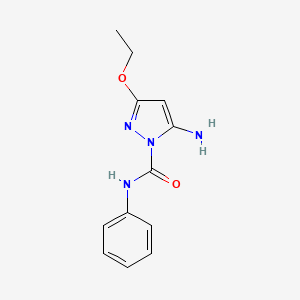
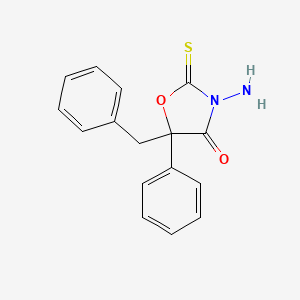
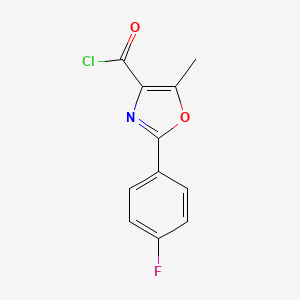
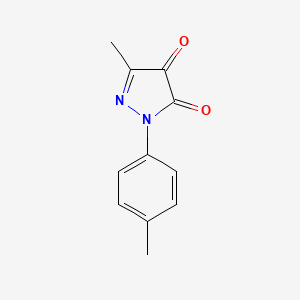
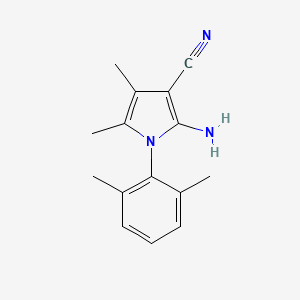
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
